2-methyl-N'-(4-pyridinylmethylene)-3-furohydrazide
Description
2-methyl-N'-(4-pyridinylmethylene)-3-furohydrazide is a carbohydrazide derivative characterized by a furan ring substituted at the 3-position with a methyl group and a hydrazide moiety linked to a 4-pyridinylmethylene group. Its structure combines the electron-rich furan ring with the hydrogen-bonding capacity of the pyridine moiety, making it a candidate for interactions with biological targets such as enzymes or receptors .
Properties
IUPAC Name |
2-methyl-N-[(E)-pyridin-4-ylmethylideneamino]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-9-11(4-7-17-9)12(16)15-14-8-10-2-5-13-6-3-10/h2-8H,1H3,(H,15,16)/b14-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZHWFDFXQJGQPL-RIYZIHGNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NN=CC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CO1)C(=O)N/N=C/C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-methyl-N'-[(1E)-1-phenylethylidene]furan-3-carbohydrazide
- Structure : Differs by the substitution of the 4-pyridinylmethylene group with a phenylethylidene moiety.
- Physicochemical Properties : Molecular weight = 242.28; Physical state = dry powder .
- The absence of the pyridine’s nitrogen atom may limit hydrogen-bonding interactions in biological systems.
- Synthesis : Prepared via condensation of furan-3-carbohydrazide with phenylethylidene derivatives.
1,2-bis(propylsulfonyl)-N'-(4-pyridinylmethylene)-3-indolizinecarbohydrazide
- Structure : Features an indolizine core with sulfonyl groups and the same 4-pyridinylmethylene hydrazide substituent.
- Physicochemical Properties : Molecular formula = C21H24N4O5S2; Molecular weight = 476.57 .
- The indolizine ring system adds steric bulk, which may hinder binding to compact active sites compared to the simpler furan ring in the target compound.
N'-[Quinazolin-4(3H)-ylidene]-3-furohydrazide
- Structure: Substitutes the pyridinyl group with a quinazolinone ring.
- Synthesis & Properties : Yield = 75%; Melting point = 214–218°C. Spectral data (¹H-NMR, LC-MS) confirm the hydrazide linkage .
- Key Differences: The quinazolinone moiety provides additional hydrogen-bonding sites (e.g., carbonyl groups) and aromaticity, which could enhance binding affinity to kinase enzymes or DNA targets.
2-methyl-N'-(2-methylbenzoyl)-3-furohydrazide
- Structure : Replaces the pyridinylmethylene group with a 2-methylbenzoyl substituent.
- Physicochemical Properties : Molecular formula = C14H14N2O3; Molecular weight = 258.27 .
- The methyl group on the benzene ring may sterically hinder interactions with planar binding pockets.
Solubility and Stability
- The pyridinylmethylene group in the target compound enhances polarity compared to purely aromatic substituents (e.g., benzoyl or phenyl groups), suggesting moderate solubility in polar aprotic solvents .
- Sulfonyl-containing analogs (e.g., 1,2-bis(propylsulfonyl)-derivative) exhibit higher stability under oxidative conditions due to strong electron-withdrawing effects .
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